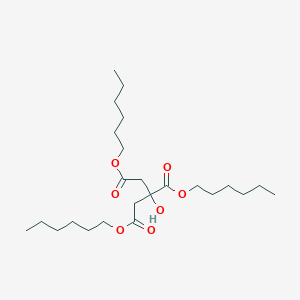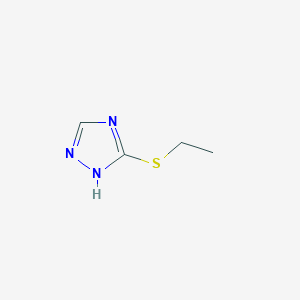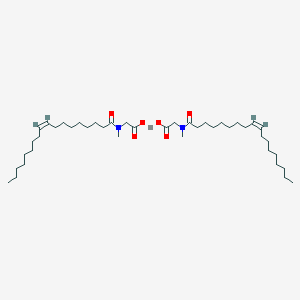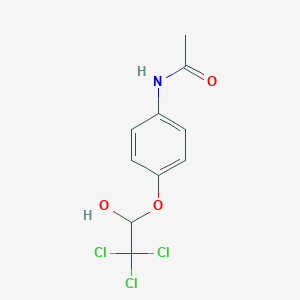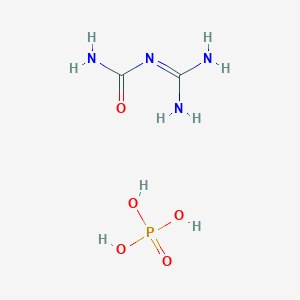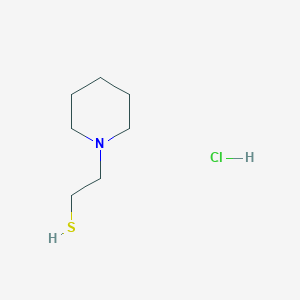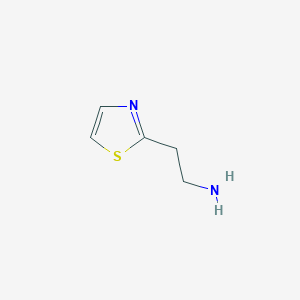
2-(2-Aminoethyl)thiazole
Vue d'ensemble
Description
2-(2-Aminoethyl)thiazole is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the aminoethyl group at the 2-position of the thiazole ring suggests potential for chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of 2-amino-substituted thiazoles, such as 2-(2-Aminoethyl)thiazole, can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is compatible with a range of aldehydes and provides access to a variety of diazole derivatives in an efficient and scalable fashion . Another method includes the synthesis of aromatic unsymmetrical diamine monomers containing the thiazole ring, which can be further polymerized with various aromatic dianhydrides .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively investigated, including studies on their electronic properties and spectroscopic profiles. For instance, the molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has been studied, revealing the existence of amino tautomers in the solid state and providing insights into the vibrational wavenumbers through FT-Raman and FT-IR spectra . Additionally, the synthesis and characterization of novel 2-amino-1,3,4-thiadiazoles have been performed, with structural elucidation using various spectroscopic techniques .
Chemical Reactions Analysis
2-(2-Aminoethyl)thiazole and its derivatives exhibit high reactivity, allowing for a range of chemical transformations. For example, the construction of a library of 2-amino/amido-1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives has been achieved via solid-phase organic synthesis, involving cyclization of thiosemicarbazide and subsequent functionalization reactions . Additionally, the synthesis of new thiazole derivatives and their reactions with various electrophiles have been reported, leading to the formation of compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Polyimides derived from thiazole-containing monomers exhibit high thermal stability, good mechanical properties, and dielectric constants suitable for electronic applications . The biological activities of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been systematically evaluated, showing good fungicidal and antiviral activities . Furthermore, the anticancer properties of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have been explored, with studies on its cytotoxic performance against human cancer cell lines and molecular docking simulations indicating its potential as an anticancer agent .
Applications De Recherche Scientifique
-
Antioxidant
- Field : Organic Chemistry
- Application : 2-aminothiazole scaffold has antioxidant properties .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to neutralize free radicals .
- Results : The results have shown that 2-aminothiazole scaffold has antioxidant properties .
-
Antimicrobial Agent
- Field : Medicinal Chemistry
- Application : 2-aminothiazole scaffold has antimicrobial properties .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to inhibit the growth of bacteria or other microorganisms .
- Results : The results have shown that 2-aminothiazole scaffold has antimicrobial properties .
-
Anti-inflammatory Agent
- Field : Medicinal Chemistry
- Application : 2-aminothiazole scaffold has anti-inflammatory properties .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to reduce inflammation .
- Results : The results have shown that 2-aminothiazole scaffold has anti-inflammatory properties .
-
VEGFR-2 Kinase Inhibitor
- Field : Medicinal Chemistry
- Application : A new series of thiazole derivatives were discovered as selective and potent VEGFR-2 kinase inhibitors . VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, and is often targeted in cancer therapies .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to inhibit VEGFR-2 kinase .
- Results : Optimization of the discovered compounds led to the exploration of a specific derivative, BMS-605541 .
-
Enzyme Modulator
- Field : Medicinal Chemistry
- Application : Thiazole-based Schiff base compounds, which include 2-(2-Aminoethyl)thiazole, display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to modulate enzyme activity .
- Results : These compounds have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
-
Antiviral Agent
- Field : Medicinal Chemistry
- Application : 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral properties .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to inhibit viral replication .
- Results : The results have shown that 2-aminothiazole derivatives have antiviral properties .
-
Anti-HIV Agent
- Field : Medicinal Chemistry
- Application : There are many substituted thiazole-containing heterocycles covering a wide range of therapeutic targets including anti-HIV .
- Method : The specific methods of application or experimental procedures vary, but generally involve testing the compound’s ability to inhibit HIV replication .
- Results : The results have shown that 2-aminothiazole derivatives have anti-HIV properties .
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171583 | |
| Record name | 2-(2-Aminoethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)thiazole | |
CAS RN |
18453-07-1 | |
| Record name | 2-Thiazolylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminoethyl)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Aminoethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiazol-2-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



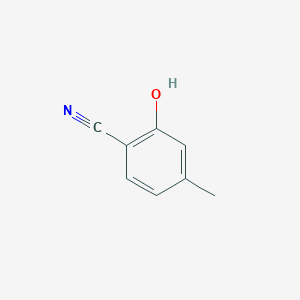
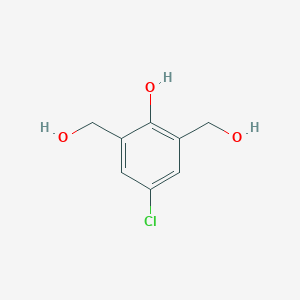
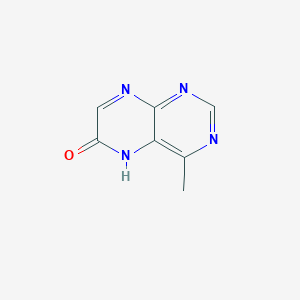
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
